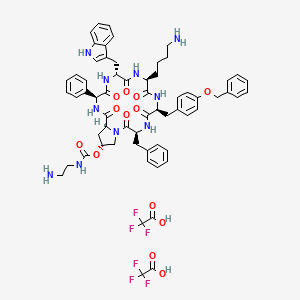

Pasireotide (ditrifluoroacetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Pasireotide, sel de TFA, également connu sous le nom de trifluoroacétate de Pasireotide, est un hexapeptide cyclique synthétique à action prolongée ayant une activité de type somatostatine. C'est un analogue de la somatostatine à ligands multi-récepteurs développé pour succéder aux analogues de la somatostatine de première génération. Cliniquement, le Pasireotide est recommandé pour le traitement des patients atteints de la maladie de Cushing et d'acromégalie, en particulier dans les cas où la chirurgie a échoué ou n'a pas été possible .

Applications De Recherche Scientifique

Pasireotide TFA salt has a wide range of scientific research applications:

Chemistry: Used in the synthesis of cyclic peptides and as a reference standard in pharmaceutical research.

Biology: Investigated for its effects on somatostatin receptors and its role in inhibiting hormone secretion.

Medicine: Clinically used for the treatment of Cushing’s disease and acromegaly

Industry: Employed in the development of new somatostatin analogues and in quality control processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Pasireotide implique la formation d'un hexapeptide cyclique à 18 chaînons. La synthèse totale en phase liquide est réalisée en utilisant une stratégie 3 + 2 + 1, où la liaison peptidique Pro 1 -Phe 6 est sélectionnée comme position de cyclisation finale. Deux fragments clés sont synthétisés en utilisant le N, O-bis(triméthylsilyl)acétamide et l'ester de N-hydroxysuccinimide comme agents de couplage . Le processus est évolutif et produit le peptide cible avec un rendement global de 15 % .

Méthodes de production industrielle : La production industrielle du Pasireotide implique un couplage peptidique basé sur des fragments suivi d'une cyclisation du peptide linéaire résultant. Cette méthode garantit une pureté élevée (supérieure à 99,0 % par HPLC) et convient à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le Pasireotide subit diverses réactions chimiques, notamment des réactions de cyclisation et de couplage. La synthèse implique l'utilisation d'acide trifluoroacétique (TFA) pour la déprotection et la cyclisation .

Réactifs et conditions courants :

Cyclisation : L'acide trifluoroacétique (TFA) est utilisé pour la cyclisation à 0 °C pendant 2 heures.

Produits principaux : Le principal produit formé par ces réactions est l'hexapeptide cyclique Pasireotide, qui est ensuite converti en sa forme de sel de TFA .

4. Applications de la recherche scientifique

Le Pasireotide, sel de TFA, a un large éventail d'applications dans la recherche scientifique :

Médecine : Utilisé en clinique pour le traitement de la maladie de Cushing et de l'acromégalie

Industrie : Employé dans le développement de nouveaux analogues de la somatostatine et dans les processus de contrôle qualité.

5. Mécanisme d'action

Le Pasireotide exerce ses effets en activant un large éventail de récepteurs de la somatostatine, avec une affinité de liaison plus élevée pour les récepteurs de la somatostatine 1, 3 et 5 par rapport à l'octreotide. Cette liaison inhibe la sécrétion de l'hormone adrénocorticotrope (ACTH), ce qui entraîne une réduction de la sécrétion de cortisol chez les patients atteints de la maladie de Cushing. De plus, le Pasireotide est plus puissant que la somatostatine pour inhiber la libération de l'hormone de croissance humaine, du glucagon et de l'insuline .

Composés similaires :

Octreotide : Un analogue de la somatostatine de première génération ayant une affinité plus élevée pour le récepteur 2 de la somatostatine.

Lanreotide : Un autre analogue de la somatostatine ayant des applications similaires mais des profils de liaison aux récepteurs différents.

Unicité du Pasireotide : Le Pasireotide est unique en raison de son profil de liaison aux récepteurs plus large, en particulier sa forte affinité pour le récepteur 5 de la somatostatine. Ce profil de liaison plus large se traduit par une plus grande efficacité clinique dans le traitement de conditions telles que l'acromégalie et la maladie de Cushing par rapport aux analogues de première génération .

Mécanisme D'action

Pasireotide exerts its effects by activating a broad spectrum of somatostatin receptors, with a higher binding affinity for somatostatin receptors 1, 3, and 5 compared to octreotide. This binding inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to reduced cortisol secretion in patients with Cushing’s disease. Additionally, Pasireotide is more potent than somatostatin in inhibiting the release of human growth hormone, glucagon, and insulin .

Comparaison Avec Des Composés Similaires

Octreotide: A first-generation somatostatin analogue with a higher affinity for somatostatin receptor 2.

Lanreotide: Another somatostatin analogue with similar applications but different receptor binding profiles.

Uniqueness of Pasireotide: Pasireotide is unique due to its broader receptor binding profile, particularly its high affinity for somatostatin receptor 5. This broader binding profile results in greater clinical efficacy in treating conditions like acromegaly and Cushing’s disease compared to first-generation analogues .

Propriétés

Formule moléculaire |

C62H68F6N10O13 |

|---|---|

Poids moléculaire |

1275.3 g/mol |

Nom IUPAC |

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C58H66N10O9.2C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;;/m1../s1 |

Clé InChI |

ABBCSVUJDDJRNM-YVPAVDIOSA-N |

SMILES isomérique |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.